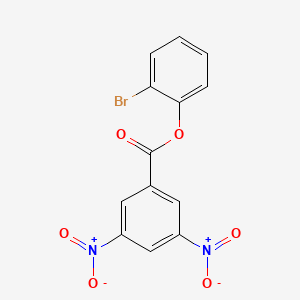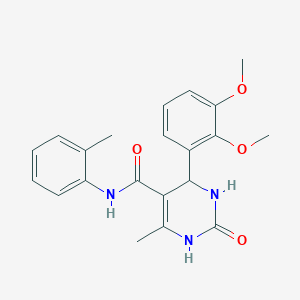![molecular formula C26H34N2O3 B4999824 1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4999824.png)
1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of various reagents and catalysts. The mechanism of action of this compound is still being studied, but it is known to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is still being studied. However, it is known to interact with various proteins and enzymes in the body. This compound has been shown to inhibit the activity of specific enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with specific receptors such as the dopamine receptor and the serotonin receptor. These interactions are believed to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to inhibit the activity of specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which may be beneficial for the treatment of Alzheimer's disease. It has also been shown to interact with specific receptors such as the dopamine receptor and the serotonin receptor, which may be beneficial for the treatment of various psychiatric disorders.
実験室実験の利点と制限
1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has various advantages and limitations for lab experiments. One of the advantages is that this compound has various scientific research applications, which makes it a valuable tool for studying various biochemical and physiological processes. Another advantage is that this compound has been shown to have various biochemical and physiological effects, which makes it a potential drug candidate for the treatment of various diseases. One of the limitations is that the synthesis method is complex and requires a high level of expertise. Another limitation is that the mechanism of action of this compound is still being studied, which makes it difficult to fully understand its effects on the body.
将来の方向性
There are various future directions for the study of 1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One future direction is to further study the mechanism of action of this compound to fully understand its effects on the body. Another future direction is to study the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to study the potential of this compound as a tool for studying the function of various proteins and enzymes in the body. Overall, the study of this compound has significant potential for advancing our understanding of various biochemical and physiological processes and for developing new treatments for various diseases.
合成法
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the use of various reagents and catalysts. The synthesis method is complex and requires a high level of expertise. The synthesis method involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenol with 1-(4-methoxy-2,5-dimethylphenyl)piperidin-4-ol in the presence of a base and a catalyst. The reaction mixture is then heated and stirred for several hours to obtain the desired product. The final product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has various scientific research applications. This compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of various proteins and enzymes in the body. This compound has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on the body.
特性
IUPAC Name |
[4-[1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-19-17-25(30-3)20(2)16-22(19)18-27-14-10-24(11-15-27)31-23-8-6-21(7-9-23)26(29)28-12-4-5-13-28/h6-9,16-17,24H,4-5,10-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQJGQOVUKFBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4999743.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)


![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)

![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)

![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4999847.png)